molecular formula C7H3ClN4 B570510 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile CAS No. 123531-54-4

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No. B570510
M. Wt: 178.579
InChI Key: FIXCBXPQEPYTNT-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 123531-54-4 . It has a molecular weight of 178.58 and is a solid in physical form . It is a white solid .


Synthesis Analysis

A common method to synthesize 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the reaction of 1,2-dichloroethane with isocyanate to obtain a pyridazine intermediate. The chlorine atom is then introduced through a substitution reaction, and finally, the nitrile group is introduced through a cyanation reaction . Another method involves the reaction of N, N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine .


Molecular Structure Analysis

The InChI Code of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is 1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H . The InChI key is FIXCBXPQEPYTNT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a white solid with a melting point of 135-137°C . It is soluble in common organic solvents .

Scientific Research Applications

  • Akkaoui et al. (2010) explored its direct intermolecular C-H arylation, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines via microwave-assisted Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

  • Ishimoto et al. (2013) conducted a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity. This process used 6-chloroimidazo[1,2-b]pyridazine in a final SNAr reaction with phenols, demonstrating its potential in developing kinase inhibitors (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

  • Fabio, LanzilottiAnthony, and Lang (1978) synthesized an antiparasitic agent labeled with carbon-14 and deuterium from 6-chloro-3-nitroimidazo-[1,2-b]pyridazine. This was significant for absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).

  • Kovać et al. (1980) investigated the electronic structure and lone pair interactions of 6-chloroimidazo[1,2-b]pyridazine through photoelectron spectroscopy, contributing to the understanding of its electronic properties (Kovać, Klasinc, Stanovnik, & Tišler, 1980).

  • Barlin, Davies, and Harrison (1997) examined the interaction of various imidazo[1,2-b]pyridazines, including 6-chloro variants, with central and mitochondrial benzodiazepine receptors. One compound showed selectivity for mitochondrial receptors, indicating potential for neurological research (Barlin, Davies, & Harrison, 1997).

  • Galtier et al. (2003) synthesized 3-aralkylthiomethylimidazo[1,2-b]pyridazines, including 6-chloro variants, and evaluated their antiviral activities against HIV, human cytomegalovirus, and varicella-zoster virus. Some compounds emerged as potent inhibitors, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety And Hazards

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXCBXPQEPYTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717159
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

CAS RN

123531-54-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com

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